![molecular formula C₁₉H₂₀ClNO B1145762 SCH 39166 Hydrobromide CAS No. 1227675-51-5](/img/structure/B1145762.png)
SCH 39166 Hydrobromide
Overview
Description
SCH 39166 Hydrobromide, also known as Ecopipam Hydrobromide, is a high-affinity D1/D5 subtype-selective dopamine receptor antagonist . It is widely employed both in cultures and in animal studies in vivo .
Molecular Structure Analysis
The empirical formula of SCH 39166 Hydrobromide is C19H20ClNO·HBr . Its molecular weight is 394.73 . The chemical name is (6aS-trans)-11-Chloro-6,6a,7,8,9,13b-hexahydro-7-methyl-5H-Benzo[d]naphth[2,1-b]azepin-12-ol hydrobromide .Physical And Chemical Properties Analysis
SCH 39166 Hydrobromide is a white to beige powder . It is soluble in DMSO up to 2 mg/mL . It should be stored in desiccated conditions at a temperature of 2-8°C .Scientific Research Applications
Dopamine D1/D5 Receptor Antagonist
SCH 39166 Hydrobromide is a high-affinity dopamine D1/D5 receptor antagonist . It displays Ki values of 1.2, 2, 980, 5520, 80 and 731 nM for binding to D1, D5, D2, D4, 5-HT and α2a receptors, respectively . This makes it a valuable tool in the study of dopamine receptors and their role in various neurological processes.
Neurological Research
Given its high affinity for dopamine receptors, SCH 39166 Hydrobromide is widely employed in both cultures and animal studies in vivo . It allows researchers to selectively block D1/D5 receptors and observe the resulting changes, providing valuable insights into the role of these receptors in the brain.
Schizophrenia Research
SCH 39166 Hydrobromide can be used for the research of schizophrenia . By blocking D1/D5 receptors, it can help researchers understand the role of these receptors in the pathophysiology of schizophrenia and potentially lead to the development of new therapeutic strategies.
Obesity Research
SCH 39166 Hydrobromide has also been used in the research of obesity . Given the role of dopamine in reward and motivation, understanding how D1/D5 receptors influence these processes could provide new insights into the mechanisms underlying obesity.
Drug Development
SCH 39166 Hydrobromide’s selectivity for D1/D5 receptors makes it a valuable tool in drug development . By understanding how this compound interacts with these receptors, researchers can design new drugs with improved efficacy and fewer side effects.
Compound Libraries
SCH 39166 Hydrobromide is also offered as part of compound libraries . These libraries are used in high-throughput screening, a method used in drug discovery to identify potential new therapeutic compounds.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO.BrH/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21;/h2-5,10-11,17,19,22H,6-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUWIDFICGEZKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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